molecular formula C11H11N3 B3155588 4-(Pyridin-4-yl)benzene-1,2-diamine CAS No. 80420-88-8

4-(Pyridin-4-yl)benzene-1,2-diamine

Cat. No.: B3155588
CAS No.: 80420-88-8
M. Wt: 185.22 g/mol
InChI Key: BOZAGTUANUIVTL-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)benzene-1,2-diamine is an organic compound with the molecular formula C11H11N3 It is characterized by the presence of a pyridine ring attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions

Biochemical Analysis

Biochemical Properties

4-(Pyridin-4-yl)benzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It interacts with enzymes and proteins through its amine groups, which can form hydrogen bonds and coordinate with metal centers. For instance, it has been shown to form complexes with iron, cobalt, and nickel, which can act as catalysts in various biochemical processes

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of cells by modulating signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression by binding to DNA and influencing transcription factors, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a dark place and under an inert atmosphere at room temperature . Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it can influence cell proliferation and differentiation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At high doses, it can have toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain concentration levels, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and it can bind to proteins that facilitate its distribution within the cell . These interactions affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)benzene-1,2-diamine typically involves the reaction of 4-bromopyridine with 1,2-diaminobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-4-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Pyridin-4-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

  • 4-(Pyridin-3-yl)benzene-1,2-diamine
  • 4-(Pyridin-2-yl)benzene-1,2-diamine
  • 4-(Pyridin-4-yl)benzene-1,3-diamine

Comparison: 4-(Pyridin-4-yl)benzene-1,2-diamine is unique due to the specific positioning of the amino groups and the pyridine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-pyridin-4-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-7H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZAGTUANUIVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298390
Record name 4-(4-Pyridinyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80420-88-8
Record name 4-(4-Pyridinyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80420-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Pyridinyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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